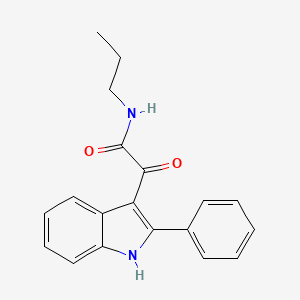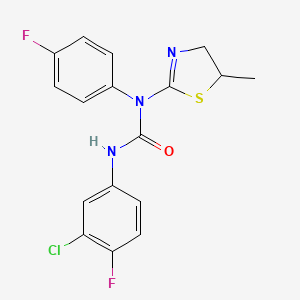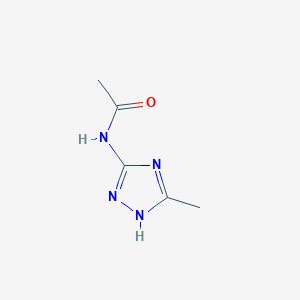![molecular formula C6H8N4O4 B15002953 4-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B15002953.png)
4-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid can be achieved through several routes. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures . Another method includes the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid . Industrial production methods may involve scaling up these reactions with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amino groups, using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution. Major products formed from these reactions include various nitro and amino derivatives .
Scientific Research Applications
3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives can inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression regulation . These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
3-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid is similar to other oxadiazole derivatives, such as:
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound is structurally similar and used in similar applications, including as an energetic material.
3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one: This compound is used in the development of high-energy density materials.
The uniqueness of 3-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]propanoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N4O4 |
|---|---|
Molecular Weight |
200.15 g/mol |
IUPAC Name |
4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C6H8N4O4/c7-5-6(10-14-9-5)8-3(11)1-2-4(12)13/h1-2H2,(H2,7,9)(H,12,13)(H,8,10,11) |
InChI Key |
CWIXTVNHEPWQMH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NC1=NON=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002884.png)
![N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide](/img/structure/B15002897.png)
![11,13-dimethyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B15002908.png)
![N-[1-(Butylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B15002912.png)

![Ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate](/img/structure/B15002922.png)
![N-{2-[({3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B15002934.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B15002942.png)
![2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15002943.png)
![1-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-4-methylpiperazine](/img/structure/B15002945.png)

![2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene](/img/structure/B15002959.png)
![2-fluoro-N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B15002963.png)

